molecular formula C21H34O3 B1219639 3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one CAS No. 570-78-5

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one

Cat. No.: B1219639
CAS No.: 570-78-5
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-PXWUZWBYSA-N
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Description

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one is a corticosteroid hormone with the molecular formula C21H34O3. It consists of 21 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms. This compound is known for its neuroactive properties and has been studied for its role in brain function and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one involves multiple steps, including acetylenolization, epoxidation, and ring-opening reactions. These steps contribute to the development of synthetic methodologies for related compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories for scientific studies. The synthesis optimization of various pregnanolone derivatives, including 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one, from this compound has been a focus of research.

Chemical Reactions Analysis

Types of Reactions

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions for these reactions vary depending on the desired outcome and the nature of the reaction.

Major Products Formed

The major products formed from the reactions of this compound include various pregnanolone derivatives. These derivatives are studied for their potential biological and pharmacological activities.

Scientific Research Applications

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one has several scientific research applications, including:

    Neuroactive Steroid Research: Certain derivatives of this compound act as partial agonists at the gamma-aminobutyric acidA receptor neurosteroid site, which has implications for understanding the role of neuroactive steroids in brain function and behavior.

    Synthetic Methodologies: The compound is used in the development of synthetic methodologies for related compounds, contributing to advancements in organic chemistry.

    Pharmacological Studies: Research on the pharmacological properties of this compound and its derivatives helps in understanding their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one involves its interaction with the gamma-aminobutyric acidA receptor neurosteroid site. This interaction modulates the activity of the receptor, influencing brain function and behavior. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 3beta-Hydroxy-5alpha-pregnan-20-one
  • 3alpha,6alpha,17alpha-Trihydroxy-5beta-pregnan-20-one
  • 5alpha-Pregnane-3alpha,20alpha-diol

Uniqueness

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one is unique due to its specific stereochemistry and its role as a neuroactive steroid. Its ability to act as a partial agonist at the gamma-aminobutyric acidA receptor neurosteroid site distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(3R,5R,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZGDMRRLQZIQ-PXWUZWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972491
Record name 3,6-Dihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-78-5
Record name (3α,5β,6α)-3,6-Dihydroxypregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnan-3,6-diol-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50920
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-α,6-α-dihydroxy-5-β-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.ALPHA.-HYDROXYPREGNANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617IS2U65V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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